molecular formula C12H14N2O B8588720 Cyclohexanedione monophenylhydrazone

Cyclohexanedione monophenylhydrazone

Cat. No.: B8588720
M. Wt: 202.25 g/mol
InChI Key: JKGRWIYJFZVNFM-UHFFFAOYSA-N
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Description

Cyclohexanedione monophenylhydrazone (CAS No. 27385-45-1) is a derivative of 1,3-cyclohexanedione, featuring a phenylhydrazone substituent. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g/mol . Synonyms include 1-Phenylhydrazono-cyclohexanon-(3) and 3-(Phenylhydrazono)-cyclohexanon. The compound’s structure consists of a cyclohexanedione core conjugated with a phenylhydrazone group, which introduces steric and electronic effects that influence its reactivity and biological activity.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-(phenylhydrazinylidene)cyclohexan-1-one

InChI

InChI=1S/C12H14N2O/c15-12-9-5-4-8-11(12)14-13-10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2

InChI Key

JKGRWIYJFZVNFM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(=NNC2=CC=CC=C2)C1

Origin of Product

United States

Scientific Research Applications

Synthesis of Pharmaceuticals

Cyclohexanedione monophenylhydrazone serves as a precursor in the synthesis of pharmacologically active compounds. For instance, it is involved in the preparation of 4-hydroxycarbazole, which is crucial for synthesizing various carbazole derivatives that exhibit significant biological activity . The transformation involves a Fischer rearrangement followed by dehydrogenation, highlighting its role in pharmaceutical chemistry.

Organic Synthesis Reactions

The compound is recognized for its versatility as a reagent in organic synthesis. It can participate in various reactions, including:

  • Knoevenagel Condensation : this compound can react with aldehydes to form β-hydroxy ketones, which are important intermediates in organic synthesis .
  • Formation of Ethers : Under mild acid-catalyzed conditions, it can react with alcohols to yield ethers, demonstrating its utility in functionalizing organic molecules .

Catalysis and Reaction Medium

The compound has been explored as a catalyst or as part of catalytic systems. Its ability to form stable complexes with metal ions allows it to facilitate various reactions, enhancing yields and selectivity . Additionally, cyclohexanedione derivatives are often used as solvents or reaction media in synthetic processes due to their favorable properties.

Analytical Applications

In analytical chemistry, this compound is employed for the determination of aldehydes and ketones through condensation reactions that yield insoluble derivatives. This property is particularly useful for separating and identifying aldehydes from mixtures .

Data Tables

Reaction TypeDescriptionReference
Fischer RearrangementConverts to 1,2,3,4-tetrahydro-4-oxocarbazole
Knoevenagel CondensationForms β-hydroxy ketones with aldehydes
Ether FormationReacts with alcohols to form ethers

Case Study 1: Synthesis of 4-Hydroxycarbazole

In a notable study, this compound was utilized to synthesize 4-hydroxycarbazole through a series of transformations involving dehydration and dehydrogenation steps. The process demonstrated high yields and showcased the compound's effectiveness as an intermediate in pharmaceutical synthesis .

Case Study 2: Analytical Applications

A research project highlighted the use of this compound for the selective determination of aldehydes in complex mixtures. The method involved forming insoluble derivatives that could be easily isolated and quantified, demonstrating its practical application in analytical chemistry .

Comparison with Similar Compounds

Structural Comparisons

Cyclohexanedione derivatives are classified into three major herbicide families: aryloxyphenoxypropionates (FOPs), cyclohexanediones (CHDs), and phenylpyrazolines (DENs). Among CHDs, commercial herbicides like clethodim, sethoxydim, and tralkoxydim share the 1,3-cyclohexanedione core but differ in substituents (Figure 1, ). Key structural distinctions include:

Compound Core Structure Substituents Dihedral Angles
Cyclohexanedione monophenylhydrazone 1,3-Cyclohexanedione Phenylhydrazone at C3 68.72° (benzene vs. cyclohexanedione)
Clethodim 1,3-Cyclohexanedione Isoxazole ring, oxime ether 85.16° (isoxazole vs. cyclohexanedione)
Compound 3d (synthetic derivative) 1,3-Cyclohexanedione 2-Phenyl enol ester, no alkyl substituents Similar binding pose to clethodim

The dihedral angle between the phenylhydrazone group and the cyclohexanedione plane (68.72°) in monophenylhydrazone contrasts with the near-perpendicular orientation of clethodim’s isoxazole ring (85.16°), affecting molecular docking to ACCase .

Structure-Activity Relationships (SAR)

  • Substituent Effects : Methyl groups at the cyclohexanedione’s R₁/R₂ positions (e.g., 3c , 3f ) reduce ACCase inhibition (0.312–0.385 nmol h⁻¹ mg⁻¹ protein) compared to unsubstituted analogs (3a , 3d : 0.061–0.115 nmol h⁻¹ mg⁻¹ protein) .
  • Safety Profile : Compound 3d is safer for maize than clethodim, highlighting the importance of substituent selection in reducing crop toxicity .

Molecular Docking and Binding Modes

Docking studies show that 3d and clethodim adopt similar conformations in ACCase’s active pocket. The cyclohexanedione ring aligns with conserved residues (e.g., Ile-1735, Trp-2027), while the phenylhydrazone/ester groups interact with hydrophobic regions (Figure 7, ). In contrast, derivatives with bulky substituents exhibit deflected orientations, reducing efficacy .

Q & A

Q. What are the standard synthetic routes for cyclohexanedione monophenylhydrazone, and how can reaction conditions be optimized?

this compound is synthesized via condensation of 1,3- or 1,4-cyclohexanedione with phenylhydrazine under acidic conditions. A typical protocol involves refluxing equimolar amounts of cyclohexanedione and phenylhydrazine in ethanol with catalytic acetic acid (yields 75–85%). Optimization strategies include:

  • Adjusting pH (optimum: 4–5) to balance reaction rate and byproduct formation .
  • Temperature control (70–80°C) to prevent decomposition of the hydrazone .
  • Monitoring via TLC (hexane/ethyl acetate 3:1, Rf ~0.45) .

Q. Which spectroscopic and crystallographic methods are recommended for structural characterization?

Key techniques include:

  • 1H/13C NMR :
  • Cyclohexane protons: δ 1.5–2.5 ppm (multiplet).
  • Aromatic protons: δ 7.2–7.8 ppm (phenyl group) .
    • FT-IR :
  • C=O stretch at ~1700 cm⁻¹ (cyclohexanedione).
  • N-H stretch at ~3300 cm⁻¹ (hydrazone) .
    • X-ray crystallography : Validates dihedral angles between the cyclohexane ring and phenyl group (e.g., 45–55° in reported structures) .

Q. How is this compound utilized in enzyme inhibition studies?

The compound acts as a competitive inhibitor of acetyl-CoA carboxylase (ACCase) in plant systems. Standard protocols involve:

  • Enzyme assays at 25°C and pH 7.4 with 0.1 mM substrate.
  • IC50 determination via spectrophotometric monitoring of NADH oxidation (λ = 340 nm) .

Advanced Research Questions

Q. What strategies address low yields in large-scale synthesis of this compound?

Yield limitations often stem from:

  • Steric hindrance : Use microwave-assisted synthesis (30% yield improvement at 100°C, 20 min) .
  • Byproduct formation : Introduce scavenger resins (e.g., Dowex 50X8) to remove excess phenylhydrazine .
  • Solvent optimization : Switch to DMF/water biphasic systems for better solubility .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

  • Enzyme isoform variability : Use isoform-specific ACCase (e.g., plastid vs. cytosolic) in assays .
  • Assay conditions : Standardize temperature (25°C ± 1°C) and pre-incubation time (10 min).
  • Validation techniques : Cross-check results with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced approaches include:

  • Molecular docking : AutoDock Vina simulations using ACCase crystal structures (PDB: 1UYR).
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency (R² > 0.85 in recent studies) .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV) to predict reactivity .

Q. How do electronic properties of substituents affect the compound’s spectroscopic signatures?

Substituents alter conjugation and dipole strengths:

  • Electron-donating groups (e.g., -OCH3) : Red-shift UV-Vis λmax by 15–20 nm due to extended π-conjugation .
  • Electron-withdrawing groups (e.g., -NO2) : Increase C=O stretching frequency by ~15 cm⁻¹ in IR .

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